molecular formula C8H11NO2S B14739178 (5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol

(5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol

Cat. No.: B14739178
M. Wt: 185.25 g/mol
InChI Key: WBMAGTGXCDJANB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Functional Group Introduction: The mercapto group is introduced at the 5-position using thiolation reactions, while the methyl group is introduced at the 6-position through alkylation reactions.

    Hydroxymethylation: The hydroxymethyl groups are introduced at the 3- and 4-positions using formaldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form thiols or alcohols.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and carboxylates are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

(5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol is unique due to the presence of both mercapto and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

[4-(hydroxymethyl)-6-methyl-5-sulfanylpyridin-3-yl]methanol

InChI

InChI=1S/C8H11NO2S/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3

InChI Key

WBMAGTGXCDJANB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1S)CO)CO

Origin of Product

United States

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